molecular formula C12H14O3 B2915300 Methyl 3-(4-ethylphenyl)-3-oxopropanoate CAS No. 219745-13-8

Methyl 3-(4-ethylphenyl)-3-oxopropanoate

Cat. No.: B2915300
CAS No.: 219745-13-8
M. Wt: 206.241
InChI Key: CMAXGZLAEJZSTE-UHFFFAOYSA-N
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Description

Methyl 3-(4-ethylphenyl)-3-oxopropanoate (IUPAC name: methyl 4-ethylbenzoylacetate) is a β-keto ester characterized by a 4-ethylphenyl group attached to a β-keto propanoate backbone. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds such as triazolopyrimidines, which have demonstrated anti-tubercular activity . Its structure combines the reactivity of a ketone and an ester, enabling diverse applications in cyclization, alkylation, and condensation reactions.

Properties

IUPAC Name

methyl 3-(4-ethylphenyl)-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-3-9-4-6-10(7-5-9)11(13)8-12(14)15-2/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMAXGZLAEJZSTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(4-ethylphenyl)-3-oxopropanoate can be synthesized through several methods. One common approach involves the esterification of 3-(4-ethylphenyl)-3-oxopropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another method involves the Claisen condensation of ethyl acetate with 4-ethylbenzaldehyde, followed by esterification with methanol. This method requires the use of a strong base such as sodium ethoxide to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the esterification reaction. The reaction mixture is typically heated to reflux, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-ethylphenyl)-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid, 3-(4-ethylphenyl)-3-oxopropanoic acid, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ester group can yield the corresponding alcohol, 3-(4-ethylphenyl)-3-hydroxypropanoate, using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: 3-(4-ethylphenyl)-3-oxopropanoic acid.

    Reduction: 3-(4-ethylphenyl)-3-hydroxypropanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(4-ethylphenyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of methyl 3-(4-ethylphenyl)-3-oxopropanoate depends on its specific application. In chemical reactions, the ester group is typically the reactive site, undergoing nucleophilic attack or reduction. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

β-Keto esters with aromatic substituents exhibit distinct physicochemical and reactivity profiles based on substituent type, position, and electronic effects. Below is a detailed comparison of Methyl 3-(4-ethylphenyl)-3-oxopropanoate with structurally related compounds.

Structural Analogs and Their Properties

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Applications/Synthesis Methods
Methyl 3-phenyl-3-oxopropanoate Phenyl (no substituent) C₁₀H₁₀O₃ 178.19 Precursor for spirocyclic compounds; synthesized via Claisen condensation .
Methyl 3-(4-methoxyphenyl)-3-oxopropanoate 4-OCH₃ C₁₁H₁₂O₄ 208.21 Intermediate in natural product synthesis; electron-donating methoxy group enhances stability .
Methyl 3-(4-nitrophenyl)-3-oxopropanoate 4-NO₂ C₁₀H₉NO₅ 223.18 High-yield synthesis (91%) via nitro-substituted benzoyl chloride and methyl acetoacetate .
Methyl 3-(4-trifluoromethylphenyl)-3-oxopropanoate 4-CF₃ C₁₁H₉F₃O₃ 246.19 Used in fluorinated drug analogs; electron-withdrawing CF₃ increases electrophilicity .
This compound 4-C₂H₅ C₁₂H₁₄O₃ 206.24 Anti-tubercular triazolopyrimidine precursor; synthesized via NaH/THF-mediated alkylation .
Methyl 3-(2,4-dimethylphenyl)-3-oxopropanoate 2,4-diCH₃ C₁₂H₁₄O₃ 206.24 Limited data; potential use in asymmetric catalysis .

Physicochemical Data

Property This compound Methyl 3-phenyl-3-oxopropanoate Methyl 3-(4-nitrophenyl)-3-oxopropanoate
Melting Point (°C) Not reported 45–47 92–94
Boiling Point (°C) 437 (predicted) 320 (predicted) 365 (predicted)
logP (Octanol-Water) 2.8 (estimated) 2.1 1.6
pKa (β-keto group) ~8.8 ~9.1 ~7.5

Biological Activity

Methyl 3-(4-ethylphenyl)-3-oxopropanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

This compound is an ester derivative characterized by the presence of a ketone and an ethylphenyl moiety. The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions to yield the desired product with high purity and yield.

Synthesis Route:

  • Starting Materials: The synthesis often begins with 4-ethylphenol and a suitable acylating agent.
  • Reaction Conditions: Standard conditions include refluxing in organic solvents like dichloromethane or ethanol, followed by purification through column chromatography.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) reported as low as 10 μg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In a study involving human cancer cell lines, this compound demonstrated cytotoxic effects, leading to a reduction in cell viability. The IC50 values varied across different cancer types, with values around 20 μM for breast cancer cells .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cellular proliferation.
  • Induction of Apoptosis: Studies have shown that it can induce apoptosis in cancer cells, as evidenced by increased levels of activated caspases .
  • Antioxidant Properties: The compound also exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress in cells .

Study on Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, this compound was tested against a panel of pathogens. The results indicated a broad-spectrum antimicrobial effect, particularly against Gram-positive bacteria .

PathogenMIC (μg/mL)
Staphylococcus aureus10
Escherichia coli15
Pseudomonas aeruginosa25

Study on Anticancer Activity

Another significant study evaluated the anticancer effects of this compound on various human cancer cell lines. The results showed that it effectively reduced cell viability in a dose-dependent manner.

Cancer Cell LineIC50 (μM)
MDA-MB-231 (Breast)20
A549 (Lung)30
HeLa (Cervical)25

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